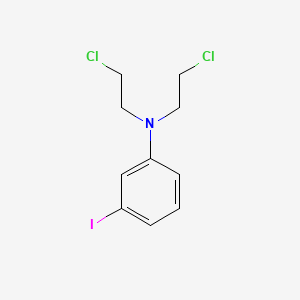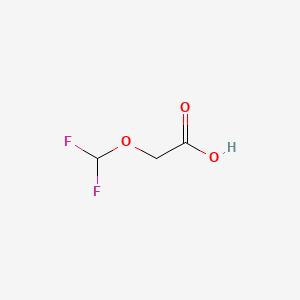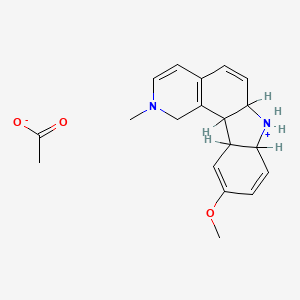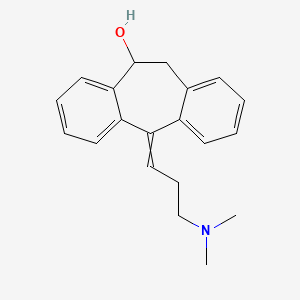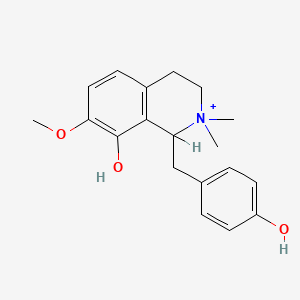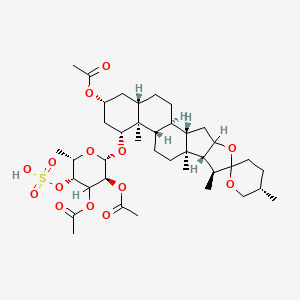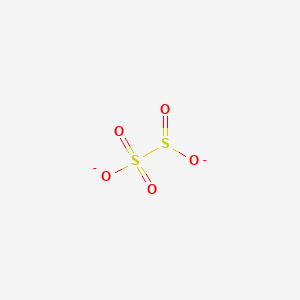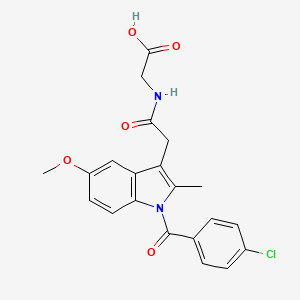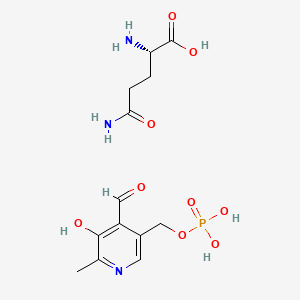
Magnesium-pyridoxal-5'-phosphate glutamate
概要
説明
Magnesium pyridoxal 5’-phosphate glutamate, also known by the trade name Sedalipid, is a hypolipidemic agent . It is used in the prophylaxis and therapy of metabolic disturbances, especially for influencing the lipid and cholesterol state .
Synthesis Analysis
Pyridoxal 5’-phosphate (PLP), the active form of vitamin B6, is produced by pyridoxal kinase-mediated reactions . PLP-dependent enzymes catalyze a wide variety of reaction types and usually have a conserved lysine residue in the active site for PLP binding .Molecular Structure Analysis
The ε-amino group of the lysine residue and the aldehyde group of PLP forms a Schiff-base structure. This Schiff-base structure is linked through a protein-associated lysine residue, commonly referred to as internal aldimine . After substrate (amino acid or amine) binding, the internal aldimine breaks up and a new Schiff base structure is formed between the amino group of the substrate and the aldehyde group of PLP via a gem-diamine intermediate .Chemical Reactions Analysis
PLP functions as a coenzyme in many enzymatic processes, including decarboxylation, deamination, transamination, racemization, and others . The chemical mechanisms for PLP-mediated reactions have been well elaborated and accepted with an emphasis on the pure chemical steps .Physical And Chemical Properties Analysis
Pyridoxal 5’-phosphate (PLP) is one of the active forms of vitamin B6, which is produced by pyridoxal kinase-mediated reactions. PLP-dependent enzymes catalyze a wide variety of reaction types and usually have a conserved lysine residue in the active site for PLP binding .科学的研究の応用
Atherosclerosis and Oxidative Stress : MPPG has been shown to ameliorate atherosclerotic symptoms in rabbits and exhibits chemiluminescence or ethylene release from amino acids in the presence of peroxides, suggesting potential applications in cardiovascular health and oxidative stress studies (Meyer, Schneider, & Elstner, 1992).
Cardiomyopathy : In a study involving polymyopathic hamsters, MPPG lowered myocardial calcium content compared to other treatments, indicating a potential role in managing cardiomyopathy (Olbrich et al., 1992).
LDL Oxidation : MPPG was found to increase the resistance of low-density lipoprotein (LDL) against copper-induced oxidation in vitro, suggesting potential benefits in managing lipid-related disorders (Kögl, Schneider, & Elstner, 1994).
Hypercholesterolemia : A study on rabbits showed that hypercholesterolemia developed less pronouncedly in animals receiving MPPG, suggesting its role in cholesterol metabolism (Panagiotopoulos et al., 1986).
Familial Hypercholesterolaemia : In a study on patients with familial hypercholesterolaemia, MPPG did not show significant changes in plasma cholesterol levels, indicating a nuanced role in lipid metabolism (Knipscheer et al., 1997).
Renal Insufficiency and Hyperlipidemia : MPPG was effective in reducing hyperlipidemia in patients with chronic renal insufficiency, indicating its potential application in managing lipid disorders in renal patients (Kirsten et al., 2004).
作用機序
Pyridoxal Phosphate is a coenzyme of many enzymatic reactions. It is the active form of vitamin B6 which comprises three natural organic compounds, pyridoxal, pyridoxamine, and pyridoxine. Pyridoxal phosphate acts as a coenzyme in all transamination reactions, and in some oxylation and deamination reactions of amino acids .
Safety and Hazards
In a double-blind, randomized, placebo-controlled, dose-finding study, the short-term efficacy and safety of increasing dosages of magnesium pyridoxal-5’-phosphate glutamate (MPPG) were assessed compared to placebo in patients with familial hypercholesterolaemia (FH). The study found that MPPG is safe for use .
将来の方向性
Despite shared features, the few PNPOx enzymes molecularly and functionally studied show species-specific regulatory properties that open the possibility of targeting it in pathogenic organisms . Further studies are needed to fully understand and predict how phosphorylation regulates PLP enzymes and to find the relationship between the addition of a phosphate moiety and physiological response .
特性
IUPAC Name |
(2S)-2,5-diamino-5-oxopentanoic acid;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO6P.C5H10N2O3/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14;6-3(5(9)10)1-2-4(7)8/h2-3,11H,4H2,1H3,(H2,12,13,14);3H,1-2,6H2,(H2,7,8)(H,9,10)/t;3-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCARVEADLDZBJT-HVDRVSQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.C(CC(=O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.C(CC(=O)N)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00977622 | |
| Record name | 5-Hydroxy-5-iminonorvaline--(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00977622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium-pyridoxal-5'-phosphate glutamate | |
CAS RN |
62055-05-4 | |
| Record name | L-Glutamine, compd. with 3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62055-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnesium-pyridoxal-5'-phosphate glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062055054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-5-iminonorvaline--(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00977622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B1197377.png)


